(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
Description
The compound (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a pyrimidine derivative featuring a 2-chlorophenylthio group at position 6, a methyl group at position 2, and a phenyl sulfone moiety at the 4-pyrimidinylmethyl position.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(2-chlorophenyl)sulfanyl-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-13-20-14(12-25(22,23)15-7-3-2-4-8-15)11-18(21-13)24-17-10-6-5-9-16(17)19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPPDKIBYATNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl sulfanyl group and the phenyl sulfone group. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Sulfanyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol reacts with the pyrimidine intermediate.
Attachment of the Phenyl Sulfone Group: This can be done through sulfonation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Industry
In industry, (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone can be used in the production of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and sulfone groups can participate in various interactions, including hydrogen bonding and covalent modifications, influencing the compound’s biological effects.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine
Key Structural Differences :
Physicochemical Implications :
- Methyl sulfone (vs. phenyl sulfone) decreases molecular weight (MW) and lipophilicity, possibly improving aqueous solubility but reducing electron-withdrawing effects.
| Property | Target Compound | 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine |
|---|---|---|
| Chlorophenyl Position | 2- | 4- |
| Position 2 Substituent | Methyl | Phenyl |
| Position 4 Substituent | Phenyl sulfone | Methyl sulfone |
| Likely MW* | ~350–370 g/mol | ~340–360 g/mol |
*Estimated based on structural analogs.
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Key Structural Differences :
- Core Structure: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine) vs. simple pyrimidine .
- Functional Groups : Sulfanylacetamide at position 4 instead of phenyl sulfone.
Functional Implications :
- The thieno-pyrimidine core introduces a planar, rigid structure, which may enhance stacking interactions with enzyme active sites.
| Property | Target Compound | N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
|---|---|---|
| Core Structure | Pyrimidine | Thieno[2,3-d]pyrimidine |
| Position 4 Substituent | Phenyl sulfone | Sulfanylacetamide |
| Molecular Formula | Likely C₁₈H₁₄ClN₂O₂S₂ | C₂₁H₁₆ClN₃OS₂ |
| Molar Mass | ~385 g/mol | 425.94 g/mol |
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol
Key Structural Differences :
Physicochemical Implications :
- The hydroxyl and sulfhydryl groups increase polarity, likely improving solubility but reducing membrane permeability.
| Property | Target Compound | 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol |
|---|---|---|
| Position 2 Substituent | Methyl | Sulfhydryl |
| Position 4 Substituent | Phenyl sulfone | Hydroxyl |
| Molecular Formula | Likely C₁₈H₁₄ClN₂O₂S₂ | C₁₁H₉ClN₂OS₂ |
| Molar Mass | ~385 g/mol | 284.78 g/mol |
Research Findings and Implications
- Electron-Withdrawing Effects : The phenyl sulfone in the target compound likely enhances stability and binding to electron-deficient enzyme pockets compared to methyl sulfone or sulfanylacetamide analogs .
- Steric Considerations : The ortho-chlorophenyl group may limit rotational freedom, favoring interactions with specific protein conformations .
- Solubility vs. Permeability Trade-offs : Compounds with polar groups (e.g., hydroxyl, acetamide) show improved solubility but may suffer from reduced bioavailability due to poor membrane penetration .
Biological Activity
The compound (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- Molecular Formula : C₁₉H₁₇ClN₂O₂S₂
- Molecular Weight : 396.93 g/mol
- CAS Number : 441798-33-0
Antimicrobial Activity
Recent studies indicate that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone have demonstrated effectiveness against various strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.05 - 0.3 μg/mL |
| Staphylococcus aureus | 1.0 μg/mL |
These results suggest that the compound may be a promising candidate for the development of new antifungal agents, particularly against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, particularly those associated with breast cancer.
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | 20 |
| MCF10A (Non-cancerous) | 2.5 | - |
The selectivity index indicates that the compound selectively targets cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
The biological activity of (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It has been observed to increase caspase levels in treated cancer cells, indicating a potential mechanism for inducing programmed cell death.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for tumor growth and metastasis.
Case Studies and Research Findings
- Study on Antifungal Activity : A recent study demonstrated that a derivative of this compound exhibited potent antifungal activity against Candida albicans, outperforming traditional antifungal agents like Fluconazole in terms of efficacy .
- Anticancer Efficacy in Animal Models : In vivo studies using BALB/c nude mice indicated that treatment with the compound significantly reduced tumor sizes and metastasis in models of triple-negative breast cancer .
- Safety Profile Assessment : Toxicity studies have shown that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg in mice, suggesting a favorable safety profile for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
